molecular formula C20H20N2O3 B2539627 methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate CAS No. 527674-59-5

methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Cat. No. B2539627
M. Wt: 336.391
InChI Key: AFAUJFNORYVHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05859006

Procedure details

The same method but starting from racemic tryptophan methyl ester and 3-methoxybenzaldehyde gave the title compound as white crystals m.p.:146° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C@H:4]([CH2:6][C:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[NH:9][CH:8]=1)[NH2:5].[CH3:17][O:18][C:19]1[CH:20]=[C:21]([CH:24]=[CH:25][CH:26]=1)[CH:22]=O>>[CH3:17][O:18][C:19]1[CH:20]=[C:21]([CH:22]2[C:8]3[NH:9][C:10]4[C:15]([C:7]=3[CH2:6][CH:4]([C:3]([O:2][CH3:1])=[O:16])[NH:5]2)=[CH:14][CH:13]=[CH:12][CH:11]=4)[CH:24]=[CH:25][CH:26]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC([C@@H](N)CC1=CNC2=CC=CC=C12)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1NC(CC2=C1NC1=CC=CC=C21)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.